Foretinib

Catalog No.
S548153
CAS No.
849217-64-7
M.F
C34H34F2N4O6
M. Wt
632.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foretinib

CAS Number

849217-64-7

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XL880; XL 880; XL-880; GSK1363089; GSK 1363089; GSK-1363089; GSK089; EXEL2880; Foretinib.

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

The exact mass of the compound Foretinib is 632.24464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Foretinib (CAS 849217-64-7), also known as GSK1363089 or XL880, is an orally bioavailable, ATP-competitive multikinase inhibitor primarily targeting MET and VEGFR2, alongside RON, AXL, and ROS1. In procurement and assay design, Foretinib is distinguished by its balanced dual-inhibition profile (sub-nanomolar IC50s for both MET and VEGFR2) and its structural capacity to bind the kinase domain in conformations that evade common resistance mutations. Unlike highly selective single-target inhibitors, Foretinib's polypharmacology makes it a critical tool compound for modeling complex tumor microenvironments, angiogenesis, and acquired resistance pathways in preclinical oncology[1].

Substituting Foretinib with closely related analogs like Cabozantinib or standard MET inhibitors like Crizotinib fundamentally alters assay outcomes and risks model failure. While Cabozantinib shares a highly similar chemical scaffold, its target affinity is heavily skewed toward VEGFR2 (IC50 0.035 nM) over MET (IC50 1.3 nM), whereas Foretinib maintains near-equipotent inhibition (MET IC50 0.4 nM; VEGFR2 IC50 0.86 nM). Using Cabozantinib in MET-dependent models can induce disproportionate anti-angiogenic toxicity before achieving sufficient MET blockade. Furthermore, standard Type I MET inhibitors like Crizotinib fail against acquired resistance mutations (e.g., MET Y1230H), whereas Foretinib retains sub-nanomolar potency, making it non-interchangeable for specific resistance modeling workflows [1].

Equipotent Dual Target Affinity vs. Skewed Analogs

In cell-free kinase assays, Foretinib demonstrates balanced, sub-nanomolar affinity for both MET (IC50 = 0.4 nM) and VEGFR2 (IC50 = 0.86 nM). In contrast, the structural analog Cabozantinib exhibits a highly skewed profile, with a VEGFR2 IC50 of 0.035 nM and a MET IC50 of 1.3 nM. This ~37-fold differential in Cabozantinib's affinity means Foretinib is strictly required for assays demanding simultaneous, proportional suppression of both pathways without over-saturating VEGFR2[1].

Evidence DimensionMET vs. VEGFR2 IC50 Ratio
Target Compound DataForetinib: MET 0.4 nM / VEGFR2 0.86 nM (~1:2 ratio)
Comparator Or BaselineCabozantinib: MET 1.3 nM / VEGFR2 0.035 nM (~37:1 ratio)
Quantified DifferenceForetinib provides balanced dual inhibition; Cabozantinib is heavily VEGFR2-biased.
ConditionsCell-free biochemical kinase assay

Ensures researchers can model dual MET/VEGFR2 blockade without inducing disproportionate off-target anti-angiogenic effects in complex cell models.

Enhanced ROS1 Fusion Inhibition Potency

Foretinib exhibits significantly higher potency against oncogenic ROS1 fusions compared to the standard ALK/ROS1 inhibitor Crizotinib. In Ba/F3 cells expressing FIG-ROS and SLC-ROS fusions, Foretinib achieved IC50 values of 2 nM and 10 nM, respectively. Under identical conditions, Crizotinib required much higher concentrations, yielding IC50s of 38 nM and 220 nM. This ~20-fold increase in inhibitory potency makes Foretinib a highly efficient procurement choice for establishing sensitive ROS1-driven in vitro models [1].

Evidence DimensionCellular Growth Inhibition (IC50) in ROS1-fusion expressing cells
Target Compound DataForetinib: 2 nM (FIG-ROS), 10 nM (SLC-ROS)
Comparator Or BaselineCrizotinib: 38 nM (FIG-ROS), 220 nM (SLC-ROS)
Quantified Difference~20-fold greater potency for Foretinib
ConditionsBa/F3 cells expressing FIG-ROS and SLC-ROS fusions

Allows for more precise and potent targeting of ROS1-driven models at lower concentrations, minimizing off-target toxicity.

Efficacy Against Type I Inhibitor Resistance Mutations

Type I MET inhibitors, such as Crizotinib, are highly vulnerable to acquired resistance via the MET Y1230H mutation, exhibiting a massive loss of potency (IC50 > 200 nM). Because Foretinib acts as a Type II-like inhibitor that binds the inactive conformation of the kinase, it effectively bypasses this resistance mechanism, maintaining a potent IC50 of 0.7 nM against the Y1230H mutant. This distinct binding mode is critical for laboratories modeling sequential therapy resistance [1].

Evidence DimensionIC50 against MET Y1230H mutant
Target Compound DataForetinib: 0.7 nM
Comparator Or BaselineCrizotinib: 216 nM to 278 nM (Type I baseline)
Quantified Difference>300-fold retained potency for Foretinib against the mutant
ConditionsIn vitro kinase/cellular assays for MET Y1230H

Crucial for procurement in acquired resistance research, as it provides a functional baseline where standard Type I inhibitors fail.

Solubility Profile and Vehicle Compatibility

Foretinib is sparingly soluble in pure aqueous buffers, which can lead to precipitation and irreproducible assay results if handled incorrectly. However, it exhibits excellent solubility in organic solvents, reaching up to 127 mg/mL in DMSO and ~25 mg/mL in DMF and Ethanol. For in vivo or complex aqueous formulations, Foretinib requires a specific vehicle strategy—such as initial dissolution in DMSO or Ethanol followed by dilution in PEG300 and Tween-80—to maintain a stable, clear solution at ≥2.5 mg/mL. This processability metric dictates the correct procurement of compatible formulation excipients .

Evidence DimensionSolubility limits across solvents
Target Compound DataForetinib: 127 mg/mL (DMSO), ~25 mg/mL (Ethanol/DMF), ≥2.5 mg/mL (optimized aqueous vehicle)
Comparator Or BaselineStandard aqueous buffers (Baseline: <0.1 mg/mL)
Quantified DifferenceRequires organic co-solvents (DMSO/PEG300/Tween-80) to prevent precipitation
ConditionsStandard laboratory formulation prep at room temperature

Prevents costly assay failures and irreproducible dosing by dictating the correct procurement of compatible formulation excipients.

In Vitro Modeling of Balanced MET/VEGFR2 Blockade

Foretinib is the required compound when researchers need to suppress both MET and VEGFR2 pathways symmetrically, avoiding the VEGFR2-dominant toxicity seen with Cabozantinib[1].

Preclinical ROS1-Fusion Oncology Models

Ideal for cell viability and signaling assays in FIG-ROS or SLC-ROS driven cell lines where standard ALK/ROS1 inhibitors like Crizotinib lack sufficient potency[2].

Acquired Resistance Pathway Screening

Foretinib serves as an essential positive control for Type II inhibitor efficacy in cell lines engineered with the MET Y1230H mutation, specifically after Type I inhibitor failure [3].

Standardized In Vivo Xenograft Dosing

Utilizing the established DMSO/PEG300/Tween-80 formulation protocols ensures that Foretinib can be reliably administered in murine xenograft models without the precipitation issues associated with purely aqueous suspensions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

632.24464114 Da

Monoisotopic Mass

632.24464114 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81FH7VK1C4

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.

Wikipedia

Foretinib

Dates

Last modified: 08-15-2023
1: Bénard J. [ROS1 fusion proteins, targets of foretinib]. Bull Cancer. 2014 Jan 1;101(1):4. French. PubMed PMID: 24649496.
2: Davare MA, Saborowski A, Eide CA, Tognon C, Smith RL, Elferich J, Agarwal A, Tyner JW, Shinde UP, Lowe SW, Druker BJ. Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Proc Natl Acad Sci U S A. 2013 Nov 26;110(48):19519-24. doi: 10.1073/pnas.1319583110. Epub 2013 Nov 11. PubMed PMID: 24218589; PubMed Central PMCID: PMC3845150.
3: Shah MA, Wainberg ZA, Catenacci DV, Hochster HS, Ford J, Kunz P, Lee FC, Kallender H, Cecchi F, Rabe DC, Keer H, Martin AM, Liu Y, Gagnon R, Bonate P, Liu L, Gilmer T, Bottaro DP. Phase II study evaluating 2 dosing schedules of oral foretinib (GSK1363089), cMET/VEGFR2 inhibitor, in patients with metastatic gastric cancer. PLoS One. 2013;8(3):e54014. doi: 10.1371/journal.pone.0054014. Epub 2013 Mar 14. PubMed PMID: 23516391; PubMed Central PMCID: PMC3597709.
4: Logan TF. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer. Curr Oncol Rep. 2013 Apr;15(2):83-90. doi: 10.1007/s11912-013-0299-3. Review. PubMed PMID: 23408121.
5: Choueiri TK, Vaishampayan U, Rosenberg JE, Logan TF, Harzstark AL, Bukowski RM, Rini BI, Srinivas S, Stein MN, Adams LM, Ottesen LH, Laubscher KH, Sherman L, McDermott DF, Haas NB, Flaherty KT, Ross R, Eisenberg P, Meltzer PS, Merino MJ, Bottaro DP, Linehan WM, Srinivasan R. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. J Clin Oncol. 2013 Jan 10;31(2):181-6. doi: 10.1200/JCO.2012.43.3383. Epub 2012 Dec 3. PubMed PMID: 23213094; PubMed Central PMCID: PMC3532390.
6: Shapiro GI, McCallum S, Adams LM, Sherman L, Weller S, Swann S, Keer H, Miles D, Müller T, Lorusso P. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors. Invest New Drugs. 2013 Jun;31(3):742-50. doi: 10.1007/s10637-012-9881-z. Epub 2012 Oct 6. PubMed PMID: 23054208.
7: Seiwert T, Sarantopoulos J, Kallender H, McCallum S, Keer HN, Blumenschein G Jr. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Invest New Drugs. 2013 Apr;31(2):417-24. doi: 10.1007/s10637-012-9861-3. Epub 2012 Aug 24. PubMed PMID: 22918720; PubMed Central PMCID: PMC3589657.
8: Huynh H, Ong R, Soo KC. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma. Angiogenesis. 2012 Mar;15(1):59-70. doi: 10.1007/s10456-011-9243-z. Epub 2011 Dec 21. PubMed PMID: 22187171.
9: Dufies M, Jacquel A, Robert G, Cluzeau T, Puissant A, Fenouille N, Legros L, Raynaud S, Cassuto JP, Luciano F, Auberger P. Mechanism of action of the multikinase inhibitor Foretinib. Cell Cycle. 2011 Dec 1;10(23):4138-48. doi: 10.4161/cc.10.23.18323. Epub 2011 Dec 1. PubMed PMID: 22101270.
10: Kataoka Y, Mukohara T, Tomioka H, Funakoshi Y, Kiyota N, Fujiwara Y, Yashiro M, Hirakawa K, Hirai M, Minami H. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Invest New Drugs. 2012 Aug;30(4):1352-60. doi: 10.1007/s10637-011-9699-0. Epub 2011 Jun 8. PubMed PMID: 21655918.

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